Methyl[(2,3,4-trichlorophenyl)sulfonyl]amine
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Overview
Description
Methyl[(2,3,4-trichlorophenyl)sulfonyl]amine is an organic compound characterized by the presence of a sulfonyl group attached to a methylated amine and a trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorophenylsulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3,4-Trichlorophenylsulfonyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,4-trichlorophenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
Methyl[(2,3,4-trichlorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl[(2,4,5-trichlorophenyl)sulfonyl]amine
- Methyl[(2,3,5-trichlorophenyl)sulfonyl]amine
- Methyl[(2,3,6-trichlorophenyl)sulfonyl]amine
Uniqueness
Methyl[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C7H6Cl3NO2S |
---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
2,3,4-trichloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6Cl3NO2S/c1-11-14(12,13)5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3 |
InChI Key |
OZZOTAFEPXOWKR-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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